Xanthoxylin
Description
Historical Context and Botanical Origins in Scientific Literature
The history of xanthoxylin is rooted in early phytochemical investigations. The compound was first isolated in 1854 by Stenhouse. drugfuture.com Its name is derived from the genus Xanthoxylum (now commonly spelled Zanthoxylum), a group of plants in the family Rutaceae, from which it was initially identified. drugfuture.comresearchgate.nethenriettes-herb.com Specifically, it has been found in species such as Zanthoxylum piperitum and Zanthoxylum alatum. drugfuture.com
Subsequent research has revealed that this compound is not exclusive to the Zanthoxylum genus. It has been identified in a diverse range of plant families, demonstrating its widespread distribution in the plant kingdom. These families include:
Euphorbiaceae : Found in species like Hippomane mancinella and Sapium sebiferum. drugfuture.com
Asteraceae (Compositae) : Isolated from plants such as Artemisia brevifolia and Pulicaria incisa. drugfuture.comnih.gov
Apiaceae researchgate.net
Piperaceae researchgate.net
More recent studies have continued to identify this compound in various other plants, including Blumea balsamifera and Penthorum Chinense Pursh. cnif.cnnih.govnih.gov The compound is often extracted from the leaves or bark of these plants. henriettes-herb.comcnif.cnresearchgate.net
Significance in Natural Product Chemistry Research
This compound holds a place of importance in natural product chemistry due to its interesting chemical structure and wide array of biological activities. It is classified as an alkyl-phenylketone and a phloroglucinol (B13840) derivative. nih.govhmdb.cahmdb.ca Its chemical structure, 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, features a methoxy (B1213986) group and a carbonyl group which contribute to its reactivity. nih.govcymitquimica.com
The compound serves as a valuable subject for research into the biological activities of natural products. Scientific literature reports that this compound exhibits several notable properties, including:
Antifungal activity : It has shown inhibitory effects against various fungi. medchemexpress.comglpbio.commedchemexpress.com
Anti-inflammatory effects : Research has demonstrated its potential to reduce inflammation. nih.govnih.govcymitquimica.comresearchgate.net
Antioxidant properties : Studies indicate its capacity to counteract oxidative stress. nih.govmedchemexpress.commedchemexpress.com
Antispasmodic activity : Derivatives of this compound have been noted for their antispasmodic effects. glpbio.comtargetmol.com
Furthermore, this compound is a key molecule in synthetic chemistry. It is used as a starting material or "pharmacophore" for the creation of new, more complex molecules with potential therapeutic applications, such as dual inhibitors for targets implicated in Alzheimer's disease. medchemexpress.comnih.govresearchgate.net
Scope and Research Objectives for this compound Investigation
The investigation of this compound in academic research is multifaceted, with several key objectives guiding the studies. A primary goal is the continued isolation and characterization of this compound from new botanical sources, expanding our understanding of its natural distribution. researchgate.netbrieflands.com
A significant portion of research is dedicated to elucidating the biological activities and mechanisms of action of this compound. Studies aim to understand how it exerts its effects at a molecular level. For instance, research has focused on its influence on:
Melanin (B1238610) production : Investigating its effects on melanin content and the expression of melanogenic proteins. scispace.comresearchgate.netchemfaces.com
Inflammatory pathways : Elucidating its role in modulating signaling pathways such as Akt/HIF-1α/NF-κB and Nrf2 in the context of inflammation. nih.govnih.govmdpi.com
Enzyme inhibition : Studying its potential to inhibit enzymes like acetylcholinesterase. medchemexpress.comnih.gov
Another major research objective is the synthesis of this compound and its derivatives. nih.govnih.govgoogle.commdpi.com This includes developing efficient synthetic methods and creating novel compounds with enhanced or new biological properties. researchgate.netgoogle.com The interaction of this compound with other molecules, such as bovine serum albumin, is also a subject of study to understand its behavior in biological systems. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBVLUPUDBFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237981 | |
| Record name | Xanthoxyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthoxylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90-24-4 | |
| Record name | Xanthoxylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Xanthoxyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthoxylin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17392 | |
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| Record name | Xanthoxyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.799 | |
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| Record name | XANTHOXYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8RSY5TZPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthoxylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85 - 88 °C | |
| Record name | Xanthoxylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation, Elucidation, and Analytical Methodologies for Xanthoxylin
The journey from a natural source to a purified, characterized compound like Xanthoxylin involves a multi-step process. This section details the common and advanced techniques used by researchers to extract, purify, and ultimately identify this compound.
Extraction and Purification Methodologies in Research Contexts
The initial and crucial step in obtaining this compound is its extraction from natural matrices, followed by purification to remove other co-extracted compounds.
Modern extraction techniques offer significant advantages over traditional methods, including reduced solvent consumption and shorter extraction times. nih.govmdpi.com One such method applied for this compound is Simultaneous Distillation-Extraction (SDE) . researchgate.netcnif.cn This technique has been successfully used to extract this compound from the leaves of Blumea balsamifera. cnif.cnresearchgate.net In one study, the optimal SDE conditions were a material to water ratio of 1:10, a solvent volume of 60 mL, and an extraction time of 1.5 hours. researchgate.net Another study on Blumea balsamifera leaves utilized a material to water ratio of 1:8, a solvent volume of 60 mL, and an extraction time of 2.5 hours. cnif.cn
Other advanced extraction methods, while not specifically documented for this compound in the provided context, are widely used for phytochemicals and include Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). nih.govnih.govchemmethod.com These techniques are recognized for their efficiency and environmentally friendly characteristics. chemmethod.com
| Extraction Technique | Key Parameters from Research | Source Plant |
| Simultaneous Distillation-Extraction (SDE) | Material to water ratio: 1:10, Solvent volume: 60 mL, Extraction time: 1.5 h | Not specified in this particular study |
| Simultaneous Distillation-Extraction (SDE) | Material to water ratio: 1:8, Solvent volume: 60 mL, Extraction time: 2.5 h | Blumea balsamifera |
Following extraction, the crude extract containing this compound undergoes chromatographic separation for enrichment. Column chromatography over silica (B1680970) gel is a consistently reported method for the initial purification of this compound. researchgate.netcnif.cnresearchgate.net The choice of eluent is critical for effective separation. A common solvent system is a mixture of ethyl acetate (B1210297) and petroleum ether. researchgate.netcnif.cn
For instance, a study reported using an eluent ratio of ethyl acetate to petroleum ether of 1:15, a column diameter to height ratio of 1:12, and a sample to silica gel ratio of 1:40, with an eluent rate of 4 mL/min. researchgate.net This process resulted in a significant increase in this compound purity from 47.26% in the crude extract to 81.79%. researchgate.net Another study utilized a similar solvent system but with a ratio of 1:19. cnif.cn
High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), is employed for both the quantitative analysis and further purification of this compound. researchgate.netnih.gov It offers high resolution and is a standard technique for assessing the purity of the isolated compound. researchgate.net Thin-Layer Chromatography (TLC) is also a fundamental tool used to monitor the progress of column chromatography and to get a preliminary assessment of purity. researchgate.net
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Result |
| Column Chromatography | Silica Gel | Ethyl acetate: Petroleum ether (1:15) | Purity increased to 81.79% |
| Column Chromatography | Silica Gel | Ethyl acetate: Petroleum ether (1:19) | Purity increased to 72.09% |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Not specified | Not specified | Used for quantitative analysis and purity assessment |
| Thin-Layer Chromatography (TLC) | Silica Gel | Not specified | Used for monitoring separation |
The final step to achieve high-purity this compound is recrystallization . researchgate.netcnif.cnresearchgate.netscribd.comwisdomlib.org This technique relies on the principle of differential solubility of the compound and impurities in a suitable solvent at different temperatures. youtube.com By dissolving the enriched this compound in a hot solvent and allowing it to cool slowly, pure crystals of this compound form, leaving the impurities dissolved in the solvent. youtube.com
Through recrystallization, the purity of this compound has been shown to be enhanced to as high as 98.23% and 98.37% in different studies. researchgate.netcnif.cn In one instance, recrystallization was performed three times to achieve the final high purity. cnif.cn
Structural Elucidation Techniques in Academic Studies
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and analytical methods.
Spectroscopic Methods for Definitive Structural Determination
Spectroscopic techniques are indispensable for the unambiguous identification of a molecule's structure. scribd.com For this compound, a suite of spectroscopic methods is employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. nih.gov NMR has been used to confirm the identity of isolated this compound. cnif.cn Quantitative NMR (qNMR) has also been utilized for the quantification of this compound in samples. researchgate.netscienceopen.com
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. nih.govnist.gov This information is crucial for confirming the molecular formula. nist.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often used. nih.gov
Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule. nih.govresearchgate.net For this compound, characteristic IR peaks include a C=O stretch and a C-O-C ether stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is useful for characterizing chromophores. nih.govresearchgate.net
| Spectroscopic Technique | Information Obtained |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Detailed structural framework, confirmation of identity, and quantification. cnif.cnnih.govresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. nih.govnist.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups like C=O and C-O-C. nih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Information on electronic transitions and chromophores. nih.govresearchgate.net |
Complementary Analytical Approaches for Structural Confirmation
In addition to the primary spectroscopic methods, other analytical techniques can provide further confirmation of the structure and purity of this compound. While the provided search results heavily emphasize the core spectroscopic methods, techniques such as X-ray crystallography could provide the ultimate proof of structure by determining the precise arrangement of atoms in a crystalline sample. The Cambridge Structural Database contains crystal structure data for this compound. nih.gov
Quantitative and Qualitative Analytical Protocols for Research
The accurate analysis of this compound in various matrices is crucial for understanding its properties and potential applications. A suite of powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are routinely employed for both qualitative identification and quantitative measurement.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. ebsco.com This method offers high resolution and sensitivity, making it ideal for analyzing complex mixtures. ebsco.comchemguide.co.uk
Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this compound analysis. researchgate.netmdpi.com In this technique, a non-polar stationary phase, such as C18-bonded silica, is used in conjunction with a polar mobile phase. chemguide.co.uk This setup allows for the effective separation of this compound from other components in a sample. For instance, a study on the quality control of a traditional herbal formula utilized an RP-HPLC method with a C18 column and a mobile phase gradient of aqueous formic acid and acetonitrile (B52724) to separate and quantify various marker analytes, including compounds structurally related to this compound. mdpi.com
The detection of this compound in HPLC analysis is often achieved using a photodiode array (PDA) detector, which can provide spectral information to confirm the identity of the peak. mdpi.com The quantitative determination of this compound is typically performed by creating a calibration curve using a standard of known concentration. eco-vector.com The internal standard method can also be employed to improve the accuracy and precision of quantification. plos.org For example, naphthalene (B1677914) has been used as an internal standard for the GC-FID quantification of this compound. plos.org
A study successfully developed an RP-HPLC method for the qualitative and quantitative analysis of this compound from Zanthoxylum bungeanum Maxim. researchgate.net The analysis revealed a this compound content of 47.26% in the crude extract, which increased to 81.79% after purification by silica gel column chromatography and reached 98.23% after recrystallization. researchgate.net The linear range for the quantitative determination of this compound has been reported to be between 0.6–1875 μg/mL. plos.org
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Details | Reference |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netmdpi.com |
| Stationary Phase | C18 column | mdpi.com |
| Mobile Phase | Gradient of aqueous formic acid and acetonitrile | mdpi.com |
| Detection | Photodiode Array (PDA) Detector | mdpi.com |
| Quantification | Calibration curve with a standard or internal standard method | eco-vector.complos.org |
| Linear Range | 0.6–1875 μg/mL | plos.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. nih.govresearchgate.net This technique provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. wikipedia.orgmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to fully characterize the molecule. mdpi.com
The ¹H NMR spectrum of this compound displays characteristic signals for its protons. For instance, the signal for the hydroxyl proton (1-OH) appears at a distinct chemical shift, which disappears upon coordination with a metal ion, as observed in the formation of a ruthenium complex with this compound. nih.gov The signals for the methoxy (B1213986) groups and the aromatic protons also provide crucial structural information. nih.gov
In a study involving a ruthenium complex of this compound, the ¹H NMR spectrum was recorded in DMSO-d₆ at 25 °C. nih.govresearchgate.net The integration of the proton signals confirmed the 1:2 ratio of this compound to 1,10'-phenanthroline in the complex. nih.govresearchgate.net The upfield shift of all hydrogen signals of the coordinated this compound was consistent with the redistribution of electrons upon complexation. nih.gov
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly informative for confirming the structure of this compound.
Table 2: Key ¹H NMR Signal Displacements of this compound upon Coordination
| Proton | Displacement (ppm) | Reference |
| 2-COCH₃ | -0.23 | nih.gov |
| 3-OCH₃ | -0.25 | nih.gov |
| 5-OCH₃ | -0.15 | nih.gov |
| 4 | -0.48 | nih.gov |
| 6 | -0.45 | nih.gov |
Mass Spectrometry (MS) for Identification and Profiling
Mass Spectrometry (MS) is a highly sensitive analytical technique used for the identification and structural characterization of this compound. americanpharmaceuticalreview.com It works by measuring the mass-to-charge ratio (m/z) of ionized molecules. americanpharmaceuticalreview.com When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying individual components. researchgate.netresearchgate.net
Electron Ionization (EI) mass spectrometry of this compound provides a characteristic fragmentation pattern that can be used for its identification. nist.gov The molecular ion peak confirms the molecular weight of the compound. nist.govnist.gov
In a study on the volatile compounds in Zanthoxylum bungeanum Maxim., GC-MS was used to identify 52 compounds, including this compound. researchgate.net Another study utilized GC/MS and NMR to elucidate the structures of compounds isolated from Euodia borbonica, which included this compound. researchgate.net Furthermore, the chemical constituents of Blumea balsamifera leaves were analyzed using GC-MS, where this compound was identified as a major component. plos.orgresearchgate.net
High-resolution mass spectrometry (HRMS) can provide the elemental composition of this compound, further confirming its identity. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) experiments can be performed to generate fragmentation information, which is valuable for structural elucidation, especially for unknown compounds. americanpharmaceuticalreview.com
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | nist.gov |
| Molecular Weight | 196.1999 | nist.govnist.gov |
| CAS Registry Number | 90-24-4 | nist.gov |
Advanced Bioanalytical Techniques for this compound Detection
The detection and quantification of this compound in biological matrices require highly sensitive and selective bioanalytical methods. globalresearchonline.netjapsonline.com These methods are essential for pharmacokinetic studies and for understanding the interaction of this compound with biological systems.
Advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer excellent sensitivity and specificity for the analysis of drugs and their metabolites in biological fluids. mdpi.comresearchgate.net While specific applications of LC-MS/MS for this compound are not extensively detailed in the provided context, the principles of the technique are well-established for the analysis of similar small molecules. mdpi.comresearchgate.net The development of a bioanalytical method involves several steps, including sample preparation, chromatographic separation, detection, and validation. japsonline.comnih.gov
Sample preparation is a critical step to remove interferences from the biological matrix. globalresearchonline.net Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used. researchgate.net
The validation of a bioanalytical method ensures its reliability and includes parameters such as selectivity, sensitivity, accuracy, precision, and stability. globalresearchonline.netjapsonline.com For instance, the selectivity of a method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. globalresearchonline.net
Other advanced techniques that have been used to study the interaction of this compound with biological molecules include UV-Vis absorption spectroscopy and Fourier transform infrared (FT-IR) spectroscopy. researchgate.net For example, the binding interaction of this compound with bovine serum albumin (BSA) was investigated using these spectroscopic techniques, revealing the formation of a this compound-BSA complex. researchgate.net
Biosynthetic Pathways and Precursors of Xanthoxylin
Overview of Natural Biosynthetic Routes to Xanthoxylin
The biosynthesis of the acetophenone (B1666503) core of this compound is believed to originate from the phenylpropanoid pathway. This pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a central intermediate in the synthesis of numerous phenolic compounds.
Recent research into the biosynthesis of similar acetophenones, such as picein in pear (Pyrus), has illuminated a likely route for the formation of the acetophenone skeleton. This proposed pathway involves a deviation from the standard β-oxidative side-chain shortening of 4-coumaroyl-CoA, which typically leads to benzoic acid derivatives. Instead, an impairment in this pathway is thought to channel intermediates towards acetophenone formation.
The key steps in this proposed biosynthetic route are:
Entry into the Phenylpropanoid Pathway: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.
Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce 4-coumaric acid.
Activation: 4-coumaric acid is subsequently activated by 4-coumarate:CoA ligase (4CL) to form 4-coumaroyl-CoA.
Impaired Side-Chain Shortening: 4-coumaroyl-CoA enters a modified β-oxidation pathway. A crucial step is the apparent dysfunction of the enzyme 3-ketoacyl-CoA thiolase . This leads to the accumulation of an aromatic 3-ketoacyl-CoA intermediate.
Hydrolysis and Decarboxylation: The accumulated intermediate is then hydrolyzed by a thioesterase , followed by a spontaneous decarboxylation to yield the foundational 4-hydroxyacetophenone structure.
Following the formation of this core structure, a series of hydroxylation and methylation reactions are necessary to produce this compound (2'-Hydroxy-4',6'-dimethoxyacetophenone).
Identification of Biosynthetic Precursors and Metabolic Intermediates
The biosynthesis of this compound involves a sequence of precursors and intermediates, beginning with primary metabolism and progressing through the specialized phenylpropanoid pathway.
Primary Precursor:
L-Phenylalanine: An aromatic amino acid derived from the shikimate pathway, serving as the initial building block.
Key Phenylpropanoid Intermediates:
Cinnamic Acid: Formed from the deamination of L-phenylalanine.
4-Coumaric Acid: A hydroxylated derivative of cinnamic acid.
4-Coumaroyl-CoA: An activated thioester of 4-coumaric acid, representing a critical branch point in phenylpropanoid metabolism.
Intermediates in Acetophenone Formation:
Aromatic 3-ketoacyl-CoA: This intermediate accumulates due to the impaired activity of 3-ketoacyl-CoA thiolase. Its specific structure in the context of this compound biosynthesis is yet to be fully elucidated.
4-Hydroxyacetophenone: The product of hydrolysis and decarboxylation of the 3-ketoacyl-CoA intermediate, forming the basic acetophenone skeleton.
Putative Intermediates in this compound-Specific Modifications:
2',4',6'-Trihydroxyacetophenone: A hypothetical intermediate resulting from the hydroxylation of 4-hydroxyacetophenone at the 2' and 6' positions. The order of hydroxylation and methylation steps is currently unknown.
Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound
| Precursor/Intermediate | Classification | Role in Pathway |
|---|---|---|
| L-Phenylalanine | Primary Metabolite (Amino Acid) | Initial precursor from the shikimate pathway |
| Cinnamic Acid | Phenylpropanoid | Intermediate after deamination of L-phenylalanine |
| 4-Coumaric Acid | Phenylpropanoid | Intermediate after hydroxylation of cinnamic acid |
| 4-Coumaroyl-CoA | Phenylpropanoid | Activated intermediate, branch point for various pathways |
| Aromatic 3-ketoacyl-CoA | Metabolic Intermediate | Accumulates due to impaired β-oxidation |
| 4-Hydroxyacetophenone | Acetophenone | Core acetophenone structure |
| 2',4',6'-Trihydroxyacetophenone | Putative Intermediate | Hypothetical precursor to this compound |
Enzymatic Mechanisms Involved in this compound Biosynthesis
The biosynthesis of this compound is a multi-step process catalyzed by a series of specific enzymes. While the complete enzymatic cascade has not been fully characterized in Zanthoxylum species, a combination of established knowledge of the phenylpropanoid pathway and recent findings on acetophenone biosynthesis allows for a proposed enzymatic mechanism.
Enzymes of the Core Phenylpropanoid Pathway:
Phenylalanine ammonia-lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to 4-coumaric acid.
4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA.
Enzymes in the Formation of the Acetophenone Skeleton:
3-Ketoacyl-CoA thiolase (impaired): The proposed key to diverting metabolic flow towards acetophenones is a loss-of-function mutation in this enzyme, preventing the final step of β-oxidation.
Thioesterase: This enzyme is responsible for hydrolyzing the accumulated aromatic 3-ketoacyl-CoA intermediate, releasing the corresponding carboxylic acid.
Spontaneous Decarboxylation: The resulting β-keto acid is unstable and is thought to undergo spontaneous, non-enzymatic decarboxylation to form 4-hydroxyacetophenone.
Putative Enzymes for Hydroxylation and Methylation:
Hydroxylases: The introduction of a hydroxyl group at the 2'-position of the acetophenone ring is likely catalyzed by a hydroxylase , possibly a cytochrome P450-dependent monooxygenase. The specific enzyme responsible for this ortho-hydroxylation in this compound biosynthesis has not yet been identified.
O-Methyltransferases (OMTs): The two methoxy (B1213986) groups at the 4' and 6' positions of this compound are added by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. Studies on Zanthoxylum armatum have identified Caffeoyl-CoA O-methyltransferases (CCoAOMTs), which are involved in phenylpropanoid metabolism bioengineer.org. It is plausible that specific OMTs within this family, or other related OMTs, are responsible for the precise methylation pattern of the this compound precursor. The reaction would likely proceed in a stepwise manner, with two separate methylation events.
Table 2: Enzymes Potentially Involved in this compound Biosynthesis
| Enzyme | Enzyme Class | Proposed Function |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Lyase | Conversion of L-phenylalanine to cinnamic acid |
| Cinnamate 4-hydroxylase (C4H) | Oxidoreductase (Cytochrome P450) | Hydroxylation of cinnamic acid to 4-coumaric acid |
| 4-Coumarate:CoA ligase (4CL) | Ligase | Activation of 4-coumaric acid to 4-coumaroyl-CoA |
| 3-Ketoacyl-CoA thiolase | Thiolase | Impaired function leads to intermediate accumulation |
| Thioesterase | Hydrolase | Hydrolysis of the aromatic 3-ketoacyl-CoA |
| Hydroxylase | Oxidoreductase (Cytochrome P450) | Putative 2'-hydroxylation of the acetophenone core |
| O-Methyltransferase (OMT) | Transferase | Stepwise methylation of the 4'- and 6'-hydroxyl groups |
Role of this compound as a Phytoalexin and Induced Synthesis Studies
Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stresses, such as microbial infection researchgate.netresearchgate.net. This compound has been identified as a phytoalexin in certain plant species, playing a role in their defense mechanisms.
The production of this compound is not constitutive but is induced upon challenge by pathogens. For instance, it has been isolated from the bark of Citrus limon infected with fungi, where it was absent in healthy tissues nih.gov. This induced accumulation at the site of infection suggests a direct role in inhibiting the growth of invading microorganisms.
Studies on the elicitation of secondary metabolites in Zanthoxylum species provide further evidence for the inducible nature of compounds like this compound. Elicitors are molecules that trigger a defense response in plants, leading to the synthesis of phytoalexins. While studies specifically detailing the induced synthesis of this compound are limited, research on Zanthoxylum armatum has shown that the application of various elicitors can significantly enhance the production of other secondary metabolites researchgate.net.
Known and Potential Elicitors for Phytoalexin Synthesis in Zanthoxylum and Related Species:
Biotic Elicitors: These are derived from microorganisms and include components of fungal cell walls (e.g., chitin (B13524), glucans), proteins, and glycoproteins. The presence of these molecules is recognized by plant cell receptors, initiating a signaling cascade that leads to the activation of defense-related genes, including those involved in phytoalexin biosynthesis.
Abiotic Elicitors: These include non-biological stressors such as heavy metals, UV radiation, and certain chemical compounds like salicylic acid and jasmonates. These elicitors can mimic the stress signals generated during a pathogen attack, thereby inducing the synthesis of defense compounds.
The signaling pathways that regulate the induced synthesis of phytoalexins are complex and often involve key plant hormones such as jasmonic acid, salicylic acid, and ethylene. These signaling molecules can act individually or in concert to activate transcription factors that upregulate the expression of biosynthetic genes involved in the production of compounds like this compound.
Synthetic Chemistry and Derivatization Strategies of Xanthoxylin
Total Synthesis Approaches to Xanthoxylin and its Analogs
While this compound is readily available from natural sources, such as the leaves of Zanthoxylum bungeanum, methods for its purification and total synthesis are crucial for ensuring a consistent and high-purity supply for research. researchgate.net An established approach for obtaining high-purity this compound involves extraction from plant material, followed by isolation using silica (B1680970) gel column chromatography and subsequent recrystallization. researchgate.net This process can yield this compound with a purity exceeding 98%. researchgate.net
For creating analogs or when natural sourcing is not feasible, total synthesis provides an alternative. Synthetic methods, such as those outlined in patent literature, offer a route to the this compound scaffold and its derivatives. google.com The synthesis of analogs often involves multi-step conventional synthetic pathways, which can be adapted to produce a variety of structurally related compounds. researchgate.net These synthetic strategies are essential for systematically exploring the structure-activity relationships of the this compound pharmacophore.
Chemical Modification and Analog Generation for Research Purposes
The this compound molecule serves as a versatile scaffold for chemical modification aimed at enhancing its inherent biological activities. Derivatization strategies focus on altering its physicochemical properties to improve potency, selectivity, and pharmacokinetic profiles.
Strategic Derivatization for Enhanced Bioactivity
A key strategy for enhancing the bioactivity of natural compounds like this compound is chemical derivatization. nih.govxjtu.edu.cn This involves introducing specific functional groups to the core structure. For compounds structurally similar to this compound, derivatization of hydroxyl (–OH) and carboxyl (–COOH) groups is a common approach. nih.gov Such modifications can introduce chromophores or fluorophores to aid in analytical detection or, more critically, alter the molecule's interaction with biological targets. nih.gov The goal is often to create derivatives with improved therapeutic efficacy. nih.govxjtu.edu.cn
Design and Synthesis of this compound Hybrid Compounds
A promising strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophores to target multiple aspects of a complex disease. This compound has been identified as a key pharmacophore for inhibiting Interleukin-6 (IL-6), a cytokine implicated in the progression of Alzheimer's Disease (AD). researchgate.netnih.govresearchgate.net
In a targeted approach to develop dual-action agents for AD, researchers have designed and synthesized novel this compound hybrids. nih.govresearchgate.net This work involved coupling the this compound scaffold with various disubstituted amines or carbamoyl (B1232498) amines, which are known pharmacophores for acetylcholinesterase (AChE) inhibition. researchgate.netnih.gov The two moieties were connected using alkyl linkers of varying lengths (from one to four carbon atoms) to systematically explore the optimal structure for dual activity. researchgate.netnih.gov
From two designed series totaling 80 compounds, a number were selected for synthesis and evaluation based on molecular docking scores. nih.gov Notably, compound Y13g , which features a this compound moiety connected to a piperazine (B1678402) ring via a three-carbon chain, emerged as the most potent inhibitor of both AChE and IL-6. nih.govresearchgate.net These findings underscore the potential of using the this compound structure as a template for developing new multi-target agents. nih.govresearchgate.net
Interactive Table of this compound Hybrid Design
| Series | Pharmacophore 1 | Linker | Pharmacophore 2 | Target |
| Series 1 | This compound | Alkyl (1-4 carbons) | Disubstituted Amines | IL-6 and AChE |
| Series 2 | This compound | Alkyl (1-4 carbons) | Carbamoyl Amines | IL-6 and AChE |
Complexation with Metal Ions for Biomedical Applications
The field of bioorganometallic chemistry explores the combination of organic molecules with metal centers to create novel therapeutic agents. Ruthenium-based compounds, in particular, have garnered significant interest as potential anticancer drugs, offering different mechanisms of action compared to traditional platinum-based therapies. nih.govmdpi.comnih.gov
Synthesis of Novel Ruthenium-Xanthoxylin Complexes
Researchers have successfully synthesized a novel ruthenium complex incorporating this compound, designated as RCX. nih.gov The synthesis involves reacting this compound with a ruthenium precursor complex, cis-[Ru(phen)₂Cl₂], where 'phen' stands for 1,10-phenanthroline (B135089). nih.govresearchgate.net The reaction is typically carried out in an ethanol/water mixture. researchgate.net In this process, the hydroxyl group of this compound is deprotonated, allowing it to act as a bidentate ligand that coordinates with the ruthenium metal center. nih.govresearchgate.net The resulting organometallic compound has the chemical formula cis-Ru(phen)₂(xant), where 'xant' represents the coordinated this compound ligand. nih.gov
Characterization of Organometallic this compound Compounds
The full characterization of newly synthesized organometallic compounds is essential to confirm their structure and purity. libretexts.orgresearchgate.net For air- and moisture-sensitive compounds, these procedures are often performed using specialized techniques like a dry-box or Schlenk line. libretexts.orgresearchgate.net
A standard suite of analytical methods is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the structure of the organic ligands and determine how they are coordinated to the metal center. libretexts.orgbruker.com For the ruthenium-xanthoxylin complex (RCX), the ¹H NMR spectrum was obtained and its geometry was determined using spectroscopic techniques. nih.govresearchgate.net
Infrared (IR) Spectroscopy : FT-IR spectroscopy provides information about the functional groups present in the complex and can confirm the coordination of the ligand to the metal. libretexts.orgbruker.com
Mass Spectrometry (MS) : This technique helps to confirm the molecular weight of the complex. upce.cz Soft ionization techniques like electrospray ionization (ESI) are particularly useful for organometallic compounds. upce.cz
Elemental Analysis : Provides the percentage composition of elements in the compound, which is used to confirm the empirical formula. researchgate.net
X-ray Crystallography : When suitable single crystals can be grown, X-ray diffraction provides definitive, three-dimensional structural information at the molecular level. libretexts.org
These characterization methods are crucial for verifying the successful synthesis of compounds like RCX before they undergo further investigation for their biological properties. nih.gov
Pharmacological and Mechanistic Investigations of Xanthoxylin
Antifungal Activities and Elucidation of Mode of Action
Efficacy Assessments Against Diverse Fungal Pathogens
Xanthoxylin has demonstrated notable antifungal effects against a range of fungal species. medchemexpress.commedchemexpress.com Research has established its activity against yeasts, filamentous fungi, and dermatophytes. nih.gov Specifically, the minimum inhibitory concentration (MIC) of this compound has been determined for several pathogens. Against Aspergillus fumigatus, the MIC was found to be 75 µg/mL, and against Toxoplasma neonatorum, it was 50 µg/mL. medchemexpress.com
Further studies have explored the potential to enhance this compound's antifungal potency through structural modifications. One such study revealed that a benzenesulphonyl derivative of this compound was 12 times more potent against Trichophyton rubrum than the parent compound. nih.gov Another study focused on chalcones derived from this compound, with one derivative showing a MIC of 12.5 µg/mL against standardized strains of Trichophyton rubrum. nih.gov This particular chalcone (B49325) also proved effective against all ten clinical isolates of T. rubrum tested. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Various Fungal Pathogens
| Compound | Fungal Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Aspergillus fumigatus | 75 |
| This compound | Toxoplasma neonatorum | 50 |
| This compound-derived chalcone | Trichophyton rubrum | 12.5 |
Identification of Cellular and Molecular Targets in Fungi
Investigations into the mode of action of this compound suggest that its primary target is the fungal cell wall. nih.govnih.gov The fungal cell wall is a complex and dynamic structure, essential for the organism's survival and interaction with its environment. researchgate.netnih.govthefungalthreat.com It is primarily composed of chitin (B13524) and β-glucans, which provide structural integrity. researchgate.net
Studies using the Neurospora crassa assay indicated that certain derivatives of this compound may inhibit the synthesis or assembly of fungal cell-wall polymers. nih.gov This was further supported by the observation of a blotchy appearance in the inhibition halo produced by a this compound-derived chalcone, a characteristic that strongly suggests interference with the fungal cell wall. nih.gov This chalcone was also observed to be an inducer of hyphal malformation, causing a distinct curling of the hyphae. nih.gov
Antispasmodic Effects and Receptor-Level Interactions
In Vitro Myorelaxant Studies on Smooth Muscle Preparations
This compound and its derivatives have been shown to possess antispasmodic properties, which are often studied using isolated smooth muscle preparations. chemsrc.comtargetmol.comnih.gov In one key study, the antispasmodic activity of several this compound derivatives was evaluated against contractions induced by acetylcholine (B1216132) in the guinea pig ileum. nih.gov
The study found that acetophenones with two methoxyl groups, particularly in the 3,4 positions, demonstrated potent antispasmodic activity. nih.gov Interestingly, modifications to the hydroxyl and carbonyl groups of this compound had significant impacts on its activity. While benzoyl, acetyl, or tosyl groups rendered the compound inactive, the introduction of benzyl (B1604629) or p-methoxybenzyl groups resulted in compounds that were four to eight times more potent than this compound itself. nih.gov Conversely, adding a methyl group led to a compound with contractant activity. nih.gov Chalcones derived from the condensation of this compound with benzaldehydes were found to be approximately five times more potent than this compound. nih.gov These findings suggest that the methoxyl and carbonyl groups are crucial for the antispasmodic activity of these derivatives. nih.gov
Modulation of the Cholinergic System in Spasmolytic Actions
The antispasmodic effects of this compound derivatives appear to be linked to their interaction with the cholinergic system. nih.gov The cholinergic system, which utilizes the neurotransmitter acetylcholine, plays a key role in regulating smooth muscle contraction. drugs.comfrontiersin.org Antispasmodic drugs often act as antagonists at muscarinic receptors, a type of cholinergic receptor, thereby blocking the contractile signals. drugs.comclevelandclinic.org
The in vitro studies on the guinea pig ileum demonstrated that this compound derivatives could inhibit acetylcholine-induced contractions, indicating a mechanism that involves antagonism of the cholinergic system. nih.gov By preventing acetylcholine from binding to its receptors on the smooth muscle, these compounds can induce relaxation and alleviate spasms. Further research has pointed to the potential of this compound derivatives as acetylcholinesterase (AChE) inhibitors, which would increase the levels of acetylcholine. nih.gov However, the primary antispasmodic action observed in the guinea pig ileum model is consistent with receptor antagonism. nih.gov
Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms
This compound has been identified as having antioxidant properties. medchemexpress.comnih.gov Antioxidants are crucial for protecting cells from the damaging effects of reactive oxygen species (ROS). ROS, such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), are byproducts of normal metabolism and can cause oxidative stress, leading to cellular damage. nih.govfrontiersin.orgresearchgate.net
Studies have shown that this compound can effectively reduce ROS levels. nih.gov One investigation revealed that this compound treatment led to an increase in the activity of key antioxidant enzymes, catalase (CAT) and superoxide dismutase (SOD). nih.gov SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified into water by catalase. frontiersin.org
In a study on lipopolysaccharide (LPS)-induced acute lung injury in mice, this compound demonstrated protective effects by modulating oxidative stress markers. mdpi.com Treatment with this compound significantly inhibited the increase in malondialdehyde (MDA), a marker of lipid peroxidation, and the decrease in SOD levels caused by LPS. mdpi.com This suggests that this compound's antioxidant action involves enhancing the cellular enzymatic defense system against ROS. mdpi.com The mechanism is thought to be mediated through the enhancement of the Nrf2 antioxidant response pathway. mdpi.comnih.gov
Table 2: Effect of this compound on Oxidative Stress Markers in LPS-Induced Lung Injury
| Treatment Group | Malondialdehyde (MDA) Level | Superoxide Dismutase (SOD) Level |
|---|---|---|
| Control | Normal | Normal |
| LPS-induced | Elevated | Decreased |
| This compound + LPS | Significantly Inhibited Increase | Significantly Inhibited Decrease |
Melanogenesis Modulation and Pigmentation Pathway Analysis
This compound has been shown to influence melanin (B1238610) synthesis, a process critical for skin pigmentation and protection against UV radiation.
Effects on Melanoma Cell Line Proliferation and Viability
Studies on B16F10 mouse melanoma cells have revealed a concentration-dependent effect of this compound on cell viability. At lower concentrations, such as 3.125 μg/ml, this compound was observed to increase cell viability. medchemexpress.com Conversely, at a higher concentration of 50 μg/ml, it significantly decreased cell viability. medchemexpress.com This suggests that the impact of this compound on melanoma cell proliferation is dose-dependent.
Role of cAMP-Mediated PKA Activation in Melanin Production
This compound appears to induce melanogenesis primarily through the cyclic AMP (cAMP)-mediated protein kinase A (PKA) activation pathway. researchgate.netchemfaces.com Research has shown that inhibitors of PKA and protein kinase C (PKC) can decrease the production of melanin, as well as the expression of tyrosinase and microphthalmia-associated transcription factor (MITF) in cells treated with this compound. researchgate.netchemfaces.com This indicates the central role of the cAMP-PKA pathway in this compound-induced melanin synthesis. researchgate.netchemfaces.com However, it is suggested that other signaling pathways, such as those involving PKC, protein kinase B (PKB), and mitogen-activated protein kinases (MAPK), may also contribute to this process. researchgate.net
Regulation of Key Melanogenic Protein Expression
This compound has been found to upregulate the expression of key proteins involved in melanin production. Specifically, it increases the expression of tyrosinase and MITF in a dose-dependent manner in B16F10 melanoma cells. medchemexpress.comresearchgate.net MITF is a crucial transcription factor that governs the expression of melanocyte-specific genes, including tyrosinase, which is the rate-limiting enzyme in melanin synthesis. researchgate.net However, studies have shown that this compound does not affect the expression of tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). researchgate.netchemfaces.com
Anti-Inflammatory Effects and Immunomodulatory Pathways
This compound has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Attenuation of Inflammatory Responses in Cellular Models
In cellular models of inflammation, such as lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, this compound has been shown to enhance cell viability while reducing the production of pro-inflammatory cytokines. mdpi.com Specifically, it significantly decreases the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comresearchgate.net Furthermore, in a mouse model of LPS-induced acute lung injury, this compound treatment mitigated lung tissue damage, immune cell infiltration, and the production of these pro-inflammatory cytokines. mdpi.comnih.gov It also has been observed to promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.gov
Modulation of Akt/HIF-1α/NF-κB and Nrf2 Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways. Research indicates that this compound suppresses the protein kinase B (Akt)/hypoxia-inducible factor 1-alpha (HIF-1α)/nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov LPS stimulation significantly increases the levels of Akt, HIF-1α, and NF-κB, and this compound intervention has been shown to reduce these levels. mdpi.com
Impact on Pro-Inflammatory Cytokine Production
This compound has demonstrated a significant capacity to modulate the production of pro-inflammatory cytokines, key mediators in inflammatory responses. In studies involving lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells, this compound treatment led to a notable reduction in the secretion of several key pro-inflammatory cytokines. nih.govresearchgate.net Specifically, the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) were all significantly decreased in a dose-dependent manner upon administration of this compound. nih.govresearchgate.net This anti-inflammatory effect is not due to cytotoxicity, as this compound was found to be non-toxic to these cells at effective concentrations and even enhanced cell viability in the presence of the inflammatory stimulus. nih.gov
Further investigations in a mouse model of LPS-induced acute lung injury corroborated these in vitro findings. nih.gov this compound treatment in this model resulted in a significant mitigation of lung tissue damage and a marked decrease in the production of TNF-α and IL-6. nih.gov The underlying mechanism for this effect appears to be the downregulation of key inflammatory signaling pathways, including the Akt/HIF-1α/NF-κB pathway. nih.govnih.gov By inhibiting these pathways, this compound effectively suppresses the inflammatory cascade, leading to reduced cytokine production and tissue protection. nih.gov
Antinociceptive and Antioedematogenic Activities
This compound has been reported to possess both antinociceptive (pain-relieving) and antioedematogenic (anti-swelling) properties. chemfaces.comnaver.comnih.gov These activities have been observed in various preclinical models. The antinociceptive effects of this compound and its derivatives have been evaluated using different pain models in mice, where they have shown the ability to reduce pain responses. researchgate.net Similarly, its antioedematogenic activity points to its potential in reducing swelling associated with inflammation. chemfaces.com The synthesis of various this compound derivatives has been undertaken to explore and enhance these activities, suggesting that the core structure of this compound is a promising scaffold for the development of new analgesic and anti-inflammatory agents. nih.gov
Mechanisms of Anti-Platelet Aggregation
This compound has been identified as having an inhibitory effect on blood platelet aggregation. chemfaces.comnaver.com Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases. mdpi.com The mechanisms by which anti-platelet agents work can vary, often targeting specific pathways involved in platelet activation. nih.govnih.gov These can include the inhibition of cyclooxygenase enzymes, blocking of ADP receptors, or interference with glycoprotein (B1211001) IIb/IIIa receptors. nih.gov While the precise molecular mechanism of this compound's anti-platelet activity is still under detailed investigation, its observed effects suggest it interferes with one or more of these critical pathways.
Potential in Neurological Disorders Research
Investigation in Anti-Epileptic Models
Research has suggested that this compound may have potential applications in the study of epilepsy. medchemexpress.com Preclinical investigations often utilize various animal models to assess the anticonvulsant properties of new compounds. innovareacademics.innih.gov These models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, are designed to mimic different aspects of human seizures. nih.govmdpi.com The mention of this compound in the context of anti-epileptic disease research indicates its potential to be active in one or more of these screening models, warranting further investigation into its efficacy and mechanism of action as an anticonvulsant agent. medchemexpress.com
Dual Inhibition of IL-6 and Acetylcholinesterase for Alzheimer's Disease Therapy
A novel therapeutic strategy for Alzheimer's disease involves the simultaneous inhibition of both interleukin-6 (IL-6) and acetylcholinesterase (AChE). nih.govresearchgate.net IL-6 is a pro-inflammatory cytokine implicated in the neuroinflammation associated with Alzheimer's, while AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognition. nih.govresearchgate.net this compound has been identified as a pharmacophore for the inhibition of IL-6. nih.govresearchgate.net This has led to the design and synthesis of hybrid molecules that couple a this compound moiety with a pharmacophore for AChE inhibition. nih.govresearchgate.net
In one such study, a series of this compound-based hybrids were developed and evaluated. nih.gov A lead compound from this series, designated Y13g, emerged as a potent dual inhibitor of both IL-6 and AChE. nih.govresearchgate.net This compound demonstrated the ability to effectively inhibit both targets, suggesting a multi-faceted approach to tackling the complex pathology of Alzheimer's disease.
Studies on Cognitive Function Restoration
Building on its potential as a dual inhibitor, this compound-based compounds have been investigated for their ability to restore cognitive function in preclinical models of memory impairment. nih.govresearchgate.net The lead compound Y13g, which showed potent dual inhibition of IL-6 and AChE, was further evaluated in a streptozotocin (B1681764) (STZ)-induced amnesia model in mice. nih.govresearchgate.net
The results of this in vivo study were promising. The compound exhibited dose-dependent effects, and at a specific dose, it was able to completely reverse the memory deficits induced by STZ. nih.govresearchgate.net Histopathological examination of the brain tissue from these animals showed a significant improvement, with the tissue appearing similar to that of normal, healthy animals. nih.govresearchgate.net These findings suggest that compounds derived from the this compound scaffold have the potential to not only address the biochemical imbalances in Alzheimer's disease but also to restore cognitive function. nih.govresearchgate.net Further research into the effects of such compounds on neuroplasticity and cognitive enhancement is warranted. explorationpub.comneuliferehab.com
Interaction with Calcium Homeostasis and Ion Channel Modulation
Investigations into the broader biological activities of this compound suggest a potential interaction with mechanisms governing cellular calcium balance and ion channel function. Although detailed mechanistic studies are not abundant, the compound's recognized antispasmodic activity provides an indirect link to these pathways. glpbio.com Antispasmodic effects in physiological systems are frequently achieved through the modulation of ion channels, particularly calcium channels, which are critical for smooth muscle contraction.
Furthermore, some research notes that this compound may influence intracellular calcium mobilization. montana.edu While comprehensive studies detailing the specific channels involved or the precise impact on calcium concentration are limited, the compound is listed in contexts that explore effects on intracellular calcium. google.com The potential use of this compound in studies related to anti-epileptic conditions also points towards a possible mechanism involving ion channel modulation, as epilepsy is fundamentally a disorder of ion channel function leading to neuronal hyperexcitability. medchemexpress.com However, direct evidence from electrophysiological or cellular imaging studies that would quantitatively describe this compound's effect on specific ion channels or calcium transients is not extensively available in the reviewed literature.
Structure Activity Relationship Sar Studies of Xanthoxylin and Its Derivatives
Correlating Structural Motifs with Antifungal Potency
Xanthoxylin itself exhibits notable antifungal effects, with reported Minimum Inhibitory Concentration (MIC) values of 75 µg/mL against Aspergillus fumigatus and 50 µg/mL against Toxoplasma neonatorum. medchemexpress.com Research into its derivatives has revealed that targeted structural modifications can significantly enhance this potency, particularly against dermatophytes. nih.gov
A key study evaluated a series of this compound derivatives and found that simple structural changes could lead to more powerful antifungal agents. nih.gov The most significant increase in activity was observed with the introduction of a benzenesulphonyl group. This derivative proved to be 12 times more potent than the parent this compound molecule against Trichophyton rubrum. nih.gov This suggests that the addition of a bulky, electron-withdrawing sulphonyl group at the hydroxyl position is highly favorable for activity against this dermatophyte. The mode of action for some of these derivatives is believed to involve the inhibition of fungal cell-wall polymer synthesis or assembly. nih.gov
Further investigations into this compound-derived chalcones have also provided valuable SAR insights. nih.govjuniperpublishers.com Chalcones are formed by the condensation of this compound with various aldehydes. nih.gov Studies indicate that the mere presence of the this compound scaffold is not enough to guarantee antifungal properties. nih.gov The nature of the substituent on the B-ring of the chalcone (B49325) is critical. Specifically, the chalcone 3-(2-chlorophenyl)-1-(2'-hydroxy-4',6'-dimethoxyphenyl)prop-2-en-1-one, which features a chlorine atom at the ortho position of the B-ring, demonstrated the most potent activity against T. rubrum, with an MIC of 12.5 µg/mL. nih.gov This compound was also effective against multiple clinical isolates of the fungus. nih.gov Its mechanism appears to be related to the induction of hyphal malformation, suggesting it interferes with cell wall integrity. nih.gov
| Compound/Derivative | Modification | Key Finding | Fungal Strain | Ref |
| This compound | Parent Molecule | Baseline activity (MIC: 75 µg/mL) | Aspergillus fumigatus | medchemexpress.com |
| Benzenesulphonyl derivative | Addition of a benzenesulphonyl group | 12-fold more potent than this compound | Trichophyton rubrum | nih.gov |
| This compound-derived Chalcone | Condensation with 2-chlorobenzaldehyde | Most active chalcone (MIC: 12.5 µg/mL) | Trichophyton rubrum | nih.gov |
Elucidating Critical Functional Groups for Antispasmodic Activity
The antispasmodic properties of this compound have been systematically investigated through the synthesis and evaluation of various derivatives, revealing the importance of specific functional groups for this activity. nih.gov SAR studies on the inhibition of acetylcholine-induced contractions in guinea pig ileum have pinpointed the methoxyl and carbonyl groups as critical structural features. nih.gov
Modification of the hydroxyl group on the this compound scaffold has a profound impact on its antispasmodic potency. nih.gov Esterification of this hydroxyl group through the introduction of benzoyl, acetyl, or tosyl groups results in completely inactive compounds. nih.gov In contrast, etherification with specific substituents dramatically enhances activity. The introduction of a benzyl (B1604629) or a p-methoxybenzyl group at this position yields compounds that are four to eight times more potent than this compound itself. nih.gov However, simple methylation of the hydroxyl group leads to a compound with contractant, rather than relaxant, activity. nih.gov
The carbonyl group is also essential. Modifications to this group, such as its reduction, lead to inactive compounds. nih.gov Interestingly, using the carbonyl group as a point for extension via condensation with benzaldehydes to form chalcones results in derivatives that are approximately five times more potent than the original molecule. nih.gov This suggests that while the carbonyl oxygen itself is vital, extending the molecule's conjugation and size from this point is beneficial. The enhanced activity of benzyl and chalcone (styrene group) derivatives may be due to structural similarities to papaverine, a known antispasmodic agent. nih.gov
| Modification on this compound | Resulting Activity | Potency vs. This compound | Ref |
| Hydroxyl Group Modification | |||
| Introduction of Benzoyl, Acetyl, or Tosyl groups | Inactive | - | nih.gov |
| Introduction of Benzyl group | Increased | ~4x more potent | nih.gov |
| Introduction of p-Methoxybenzyl group | Increased | ~8x more potent | nih.gov |
| Introduction of Methyl group | Contractant Activity | - | nih.gov |
| Carbonyl Group Modification | |||
| Modification/Reduction of Carbonyl | Inactive | - | nih.gov |
| Condensation to form Chalcones | Increased | ~5x more potent | nih.gov |
SAR Investigations in Plant Growth Inhibition
This compound has been identified as a natural plant growth inhibitor, prompting SAR studies to explore its potential as a template for new herbicides. Research on methyl ketones related to this compound, tested against Chinese amaranth (B1665344) and barnyard grass, has clarified the structural requirements for this activity.
The investigations revealed that heteroaromatic ketones were particularly effective. nih.gov While most tested heteroaromatic ketones were inactive, indole (B1671886) derivatives, namely 3-acetylindole (B1664109) and 3-acetyl-7-azaindole, were found to be the most potent compounds, capable of suppressing plant growth at low concentrations. nih.gov For instance, 3-acetylindole completely inhibited the germination of Chinese amaranth at concentrations between 400–800 µM. nih.gov This highlights that replacing the substituted phenyl ring of this compound with a heteroaromatic system like indole is a key strategy for enhancing herbicidal effects.
Furthermore, the degree of saturation in the side chain is important. Unsaturated methyl ketones were generally found to be active, whereas their saturated counterparts were unreactive. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a known target for many commercial herbicides. The carbonyl group and the aromatic system are believed to be key for interacting with the enzyme's active site. nih.gov
| Compound/Derivative Class | Key Structural Feature | Effect on Plant Growth | Ref |
| This compound | Substituted Phenyl Methyl Ketone | Baseline inhibitory activity | nih.gov |
| Indole Derivatives | Heteroaromatic ring (Indole) instead of phenyl | Most active; highly suppressed growth | nih.gov |
| Unsaturated Methyl Ketones | α,β-Unsaturated ketone side chain | Active | nih.gov |
| Saturated Methyl Ketones | Saturated ketone side chain | Inactive/Unreactive | nih.gov |
Rational Design of Analogs for Targeted Pharmacological Enhancement
Rational drug design utilizes the knowledge of a molecule's SAR to guide the synthesis of new compounds with improved efficacy, selectivity, or pharmacokinetic properties. The SAR studies of this compound provide a clear blueprint for such targeted enhancements. By identifying the structural components essential for a given biological activity, medicinal chemists can focus on modifying the molecule to optimize its performance.
For example, the development of more potent antispasmodic agents from the this compound scaffold is a direct result of rational design based on SAR data. nih.gov Knowing that the hydroxyl group was a site for productive modification, researchers synthesized ether derivatives. The discovery that benzyl and p-methoxybenzyl ethers were significantly more potent than this compound, while acetyl and benzoyl esters were inactive, provided a clear design principle: a bulky, relatively non-polar ether linkage at this position enhances antispasmodic activity. nih.gov Similarly, the finding that chalcones derived from this compound were potent antispasmodics guided further exploration of this class of derivatives. nih.gov
This principle also applies to its antifungal activity. The identification of a highly active benzenesulphonyl derivative and a potent chloro-substituted chalcone provides two distinct and successful strategies for enhancing antifungal potency. nih.govnih.gov These findings allow for the focused design of new analogs that combine favorable structural features to potentially achieve even greater activity or a broader spectrum of action. The goal of this approach is to convert SAR observations into predictive models that reduce the trial-and-error aspect of drug discovery and accelerate the development of optimized therapeutic agents.
Ligand Design Principles for Metal Complexation and Bioactivity
The chemical structure of this compound makes it an excellent candidate for use as a ligand in metal complexes, a strategy often employed to enhance or modify the biological activity of an organic molecule. nih.gov this compound possesses two key atoms, the oxygen of the hydroxyl group and the oxygen of the adjacent carbonyl group, which can coordinate with a metal center to form a stable chelate ring. nih.govresearchgate.net
A prime example is the synthesis of a novel ruthenium complex with this compound, cis-Ru(phen)₂(xant) (where phen is 1,10-phenanthroline (B135089) and xant is this compound), often abbreviated as RCX. nih.gov In this complex, this compound acts as a bidentate ligand. nih.govresearchgate.net The first step in the complexation is the deprotonation of the phenolic hydroxyl group, which creates an alkoxide. This negatively charged oxygen and the nearby carbonyl oxygen then coordinate to the Ru(II) metal center. nih.gov Evidence for this coordination comes from spectroscopic data; for instance, the 1H NMR signal for the hydroxyl proton disappears upon complexation. nih.gov
The coordination of this compound to the ruthenium center alters the electronic properties and bioactivity of both components. nih.gov The resulting complex, RCX, was found to have potent cytotoxic effects against various cancer cell lines, demonstrating a pharmacological application not prominently associated with this compound alone. nih.gov This illustrates a key principle of ligand design: coordinating a bioactive ligand to a metal center can lead to synergistic effects or novel therapeutic activities. nih.gov The stability and reactivity of such complexes are governed by factors like the nature of the metal ion and the ligand's donor atoms, with the O,O-coordination of this compound providing a stable arrangement that enhances the potential of the resulting metallo-drug. nih.govrsc.org
Pharmacokinetic and Metabolic Research of Xanthoxylin
Absorption and Distribution Dynamics in Biological Systems
The absorption of a compound following administration is a critical first step in its pharmacokinetic profile. For Xanthoxylin, which is often ingested as part of plant extracts, the primary route of exposure is enteral. explorationpub.com Studies indicate that like many plant-derived flavonoids, this compound's absorption and bioavailability can be limiting factors. explorationpub.comresearchgate.net In general, the intestinal absorption rate for flavonoids is estimated to be between 2% and 10%. explorationpub.com
Despite this, an untargeted metabolomics study conducted on human subjects who consumed a bioactive plant extract detected this compound in plasma samples. rsc.org The peak plasma concentration (Tmax) was observed at approximately 4.6 hours, which suggests that the compound is absorbed through the intestine into the systemic circulation. rsc.org Furthermore, computational in silico analysis using the SwissADME tool predicts high gastrointestinal absorption for this compound. nih.gov
| Compound | Time to Peak Plasma Concentration (Tmax) (hours) |
|---|---|
| This compound | 4.60 ± 4.41 |
Once absorbed, a drug is distributed throughout the body via the circulatory system. A key factor influencing distribution is the binding of the compound to plasma proteins, such as human serum albumin (HSA). researchgate.net The extent of this binding affects the concentration of the free, unbound drug available to exert its biological effects. researchgate.net While specific data on the plasma protein binding of this compound in humans is not extensively detailed, research has been conducted to investigate its binding interaction with bovine serum albumin (BSA), a structurally similar protein, using techniques like fluorescence spectroscopy. researchgate.net
| Property | Prediction | Implication |
|---|---|---|
| Gastrointestinal Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |
| Lipinski's Rule of Five | Yes (0 violations) | Possesses drug-like physicochemical properties. |
Biotransformation Pathways and Involved Enzyme Systems
Biotransformation is the process by which the body metabolically converts foreign compounds (xenobiotics) into more water-soluble forms to facilitate their excretion. rsc.org For this compound, the precise metabolic pathways have not been fully elucidated, but they can be inferred based on its chemical structure and the known metabolism of similar phenolic compounds. rsc.orgpageplace.de
Metabolism is generally divided into two phases:
Phase I Reactions : These reactions introduce or expose functional groups on the parent molecule. Given this compound's structure (2-hydroxy-4,6-dimethoxyacetophenone), a probable Phase I pathway is O-demethylation, where one or both of the methoxy (B1213986) groups are removed. nih.gov This type of reaction is primarily catalyzed by the cytochrome P450 (CYP450) family of enzymes, which play a central role in the metabolism of a vast number of xenobiotics. nih.govresearchgate.net
Phase II Reactions : These involve the conjugation of the parent compound or its Phase I metabolite with endogenous molecules. rsc.org This process significantly increases water solubility. Common Phase II reactions for flavonoids include glucuronidation, sulfation, and methylation. rsc.org It is highly probable that this compound and its demethylated metabolites undergo conjugation with glucuronic acid or sulfate (B86663) before elimination.
Interestingly, this compound has also been identified as a metabolite itself. One study found it was secreted by the gut microbe Ligilactobacillus murinus. oup.com Another investigation detected this compound in rats following the administration of Asari Radix et Rhizoma, an herbal medicine, suggesting it can be a metabolic product of other ingested compounds. nih.gov
Excretion Mechanisms and Routes of Elimination
Excretion is the final removal of a compound and its metabolites from the body. Specific studies detailing the clearance rates and primary excretion routes for this compound are currently lacking in the scientific literature. However, based on the general principles of xenobiotic elimination, the water-soluble metabolites produced during Phase II biotransformation are typically eliminated through two main pathways:
Renal Excretion : Elimination via the kidneys into the urine. This is a major route for small, water-soluble molecules.
Biliary Excretion : Secretion into the bile, which is then released into the small intestine and ultimately eliminated in the feces.
Pharmacokinetic studies on complex plant extracts, such as those from Penthorum chinense, often involve the collection and analysis of urine, feces, and bile to create a complete picture of the excretion patterns of their constituent compounds. researchgate.netdntb.gov.ua A similar comprehensive study would be required to definitively determine the routes and rate of this compound's elimination.
Comparative Pharmacokinetic Variations Across Species
The pharmacokinetic properties of a compound can vary significantly between different animal species due to physiological differences in metabolic rates, enzyme activity, and plasma protein binding. mdpi.com At present, there are no published studies that directly compare the pharmacokinetic parameters of pure this compound across multiple species.
Toxicological Assessments and Safety Profiles in Research Models
In Vitro Cytotoxicity Evaluations in Non-Targeted Cells
In vitro cytotoxicity studies are fundamental in toxicology for assessing the potential of a substance to cause damage to cells. These evaluations often utilize cell lines to determine a compound's concentration-dependent effects on cell viability and proliferation. While many studies focus on the cytotoxic effects of natural compounds on cancer cells, evaluating these effects on non-targeted, non-cancerous cells is crucial for understanding the broader safety profile of a compound.
Research into the cytotoxicity of Xanthoxylin and related extracts from the Zanthoxylum genus has been conducted on various cell lines. While a significant portion of this research targets cancer cell lines, some studies have included non-malignant cells to gauge selectivity. For instance, studies on extracts from Xylaria species, which also produce a range of bioactive metabolites, have been tested against the normal prostate cell line PNT2. mdpi.com Similarly, the cytotoxicity of Barleria hochstetteri extracts was evaluated on non-cancerous L929 cells, showing that certain extracts were less toxic to these cells compared to cancer cell lines. mdpi.com
Data specific to purified this compound on non-targeted cells is limited in the available literature. However, studies on crude extracts containing a mixture of compounds, including alkaloids and flavonoids, provide initial insights. For example, an extract of Xylaria subintraflava showed high cytotoxicity against both cancer cell lines (A549, HepG2, HeLa) and the normal PNT2 cell line, with cell viability ranging from 11.15% to 13.17% at a concentration of 100 µg/mL. mdpi.com This suggests that some natural extracts can exhibit non-selective cytotoxicity. In contrast, methanolic and aqueous extracts of B. hochstetteri were found to be less toxic to non-cancerous L929 cells, with IC50 values of 266.66 µg/mL and 324.24 µg/mL, respectively. mdpi.com
| Extract/Compound Source | Non-Targeted Cell Line | Concentration | Observed Effect (% Cell Viability) | IC50 Value (µg/mL) |
|---|---|---|---|---|
| Xylaria subintraflava SWUF16-11.1 Extract | PNT2 (Normal Prostate) | 100 µg/mL | 13.17 ± 2.37% | Not Reported |
| Barleria hochstetteri (Methanol Extract) | L929 (Non-cancerous fibroblast) | Not Specified | Less toxic than on cancer cells | 266.66 |
| Barleria hochstetteri (Aqueous Extract) | L929 (Non-cancerous fibroblast) | Not Specified | Less toxic than on cancer cells | 324.24 |
Acute and Chronic Toxicity Studies in Relevant Animal Models
Preclinical safety assessment of chemical compounds relies heavily on acute and chronic toxicity studies in animal models to predict potential adverse effects in humans. nih.govnih.gov Acute toxicity studies typically involve the administration of a single high dose or multiple doses over a short period (usually 24 hours) to determine the immediate effects and the median lethal dose (LD50). cabidigitallibrary.orgtapchinghiencuuyhoc.vn Chronic toxicity studies involve repeated exposure to a substance for a longer duration, often several months, to evaluate long-term health effects. nih.gov Common animal models for these studies include rodents, such as rats and mice. researchgate.netnih.gov
Investigation of Toxicity at the Molecular and Cellular Levels
Investigating the toxicity of a compound at the molecular and cellular level is essential to understand its mechanism of action. This involves studying its effects on cellular processes, genetic material, and key signaling pathways. For compounds related to this compound, particularly extracts from the Zanthoxylum genus, research has focused on genotoxicity and mutagenicity.
Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, has been evaluated for extracts of Zanthoxylum rhoifolium. nih.govnih.gov The Allium cepa (onion root tip) assay is a common method for assessing chromosomal aberrations induced by chemical substances. nih.govresearchgate.net In studies using this assay, extracts from Z. rhoifolium were observed to cause time- and concentration-dependent changes, including a significant reduction in the mitotic index and an increase in chromosomal aberrations. nih.govnih.gov
Specific aberrations noted included the formation of a micronucleus, nuclear buds, and chromosome bridges. nih.govnih.gov In silico toxicology prediction tools, such as preADMET and PROTOX, have also been used to forecast the toxic profiles of alkaloids isolated from the species. nih.govresearchgate.net Furthermore, molecular docking studies have suggested that alkaloids from Z. rhoifolium can bind to topoisomerase II, indicating a potential mechanism for cellular damage. nih.govresearchgate.net
| Sample (from Z. rhoifolium) | Concentration | Observed Chromosomal Aberrations/Effects |
|---|---|---|
| Alkaloid Fraction (FAZR) | 30 µg/mL | Nuclear bud, C-metaphase |
| Neutral Fraction (FNZR) | 52.5 µg/mL | C-metaphase, nuclear bud |
| Neutral Fraction (FNZR) | 105 µg/mL | Chromosome-bridging anaphase |
| Ethanol Extract (EEZR) | 170 µg/mL | Mitotic abnormalities, T-metaphase |
Assessment of Environmental Toxicology and Emerging Concerns
Environmental toxicology is the study of the effects of chemical substances on living organisms and ecosystems. youtube.com It assesses the potential for compounds released into the environment to cause adverse effects on non-target species and disrupt ecological balance. For many natural compounds, including this compound, comprehensive data on their environmental fate, persistence, and ecotoxicity are often scarce.
Currently, there is a significant lack of research specifically investigating the environmental toxicology of this compound. Studies on its impact on aquatic life, soil organisms, or its potential for bioaccumulation in the food chain have not been widely reported.
However, an emerging concern related to this compound is its classification as a potential endocrine-disrupting compound (EDC). nih.gov EDCs are chemicals that can interfere with the endocrine (or hormone) systems of animals, including humans. This interference can lead to a variety of adverse effects, including developmental, reproductive, neurological, and immune system problems. The identification of this compound as a potential EDC highlights a critical area for future research. nih.gov Further investigation is necessary to confirm its endocrine-disrupting activity, understand the mechanisms involved, and assess the potential environmental and health risks associated with its presence in the ecosystem.
Advanced Research Methodologies and Translational Studies
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms underlying the biological activities of Xanthoxylin. These models offer a controlled environment to study cellular responses, signaling pathways, and protein expression.
A notable example is the use of the B16F10 murine melanoma cell line to investigate this compound's effects on melanogenesis. researchgate.net This cell line is a well-established model for studying human melanoma due to its rapid doubling time and ease of culture. researchgate.net Research using B16F10 cells has demonstrated that this compound can influence melanin (B1238610) production and the expression of key melanogenic proteins like tyrosinase and microphthalmia-associated transcription factor (MITF). researchgate.net Specifically, studies have shown that this compound treatment leads to an increase in melanin content and the number of dendrites in these cells. researchgate.net Further mechanistic insights have been gained by using inhibitors of protein kinase A (PKA) and protein kinase C (PKC), which revealed that the effects of this compound on melanogenesis are mediated, at least in part, through the cAMP-PKA signaling pathway. researchgate.net
The versatility of cell culture models allows for a range of assays to be performed, providing data on cellular viability, enzyme activity, and gene expression, which are crucial for a detailed understanding of this compound's mechanism of action at the cellular level. researchgate.netmedchemexpress.com
Table 1: In Vitro Studies of this compound
| Cell Line | Focus of Study | Key Findings |
|---|---|---|
| B16F10 Murine Melanoma | Melanogenesis | Increased melanin production, tyrosinase, and MITF expression. researchgate.net |
In Vivo Animal Models for Efficacy and Safety Assessment
In vivo animal models are indispensable for evaluating the physiological effects, efficacy, and safety of this compound in a whole-organism context. ijpras.comcsmres.co.ukpharmaron.com These models allow researchers to study the compound's behavior in a complex biological system, which cannot be fully replicated in vitro.
For instance, mouse models have been instrumental in assessing the therapeutic potential of this compound derivatives. In a study investigating dual inhibitors for Alzheimer's disease, a STZ-induced amnesia model in mice was used to evaluate the in vivo efficacy of a this compound hybrid compound (Y13g). nih.gov The results showed that the compound could reverse memory deficits in a dose-dependent manner, highlighting its potential therapeutic application. nih.gov
Another example includes the use of C.B-17 SCID mice to evaluate the in vivo antitumor effects of a novel ruthenium complex with this compound. bvsalud.org Zebrafish models have also been employed in large-scale compound screens to assess the effects of this compound on conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD). whiterose.ac.uk
The selection of an appropriate animal model is critical and depends on the specific research question. csmres.co.uk Factors such as the animal's genetic background, the method of disease induction, and the endpoints being measured are all important considerations for obtaining meaningful and translatable results. ijpras.comcsmres.co.uk
Table 2: Examples of In Vivo Animal Models Used in this compound Research
| Animal Model | Research Area | Key Findings |
|---|---|---|
| STZ-induced amnesia model in mice | Alzheimer's Disease | A this compound hybrid reversed memory deficits. nih.gov |
| C.B-17 SCID mice | Antitumor Effects | Evaluation of a novel ruthenium complex with this compound. bvsalud.org |
| Zebrafish | ADPKD | Used in a large-scale compound screen. whiterose.ac.uk |
| ApoE knock-out mouse | Hyperlipidemia | A butanol fraction containing rutin (B1680289) and hyperin showed hypolipidemic effects. nih.gov |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become powerful tools in drug discovery and development, offering insights into molecular interactions and properties that are often difficult to obtain through experimental methods alone. nextmol.comanu.edu.aumdpi.comugent.be These approaches are increasingly being applied to the study of natural products like this compound.
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a target protein. x-mol.netbvsalud.orgscielo.sa.cr Docking predicts the preferred orientation of the ligand when bound to a receptor, while MD simulations provide information about the stability and dynamics of the ligand-protein complex over time. scielo.sa.cr
In the context of Alzheimer's disease research, molecular docking was used to design novel this compound hybrids as dual inhibitors of Interleukin-6 (IL-6) and acetylcholinesterase (AChE). nih.govresearchgate.net By docking designed compounds into the active site of AChE, researchers could select promising candidates for synthesis and further evaluation. nih.govresearchgate.net The docking simulations helped to validate the design strategy by showing that the preferred compounds could indeed bind to the active sites of both target proteins. researchgate.net
Molecular dynamics simulations have also been used to study the interactions of this compound with various protein targets, providing a deeper understanding of the binding modes and the stability of the complexes. x-mol.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.orgmedcraveonline.com Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. wikipedia.orgmdpi.com
The development of a QSAR model involves several steps, including the selection of a set of compounds with known activities, the calculation of molecular descriptors that represent their structural features, and the use of statistical methods, such as multiple linear regression (MLR), to build the model. nih.govmedcraveonline.commdpi.com The predictive power of the model is then validated using an external set of compounds. mdpi.com
While specific QSAR studies focusing solely on this compound are not extensively documented in the provided search results, the principles of QSAR are highly applicable to the optimization of this compound-based lead compounds for various therapeutic targets. nih.govwikipedia.orgoriprobe.com
Omics Approaches, e.g., Metabonomics, in Toxicological and Pharmacological Studies
Omics technologies, such as metabolomics, provide a comprehensive overview of the molecular changes that occur in a biological system in response to a chemical compound. unige.chresearchgate.netnih.gov Metabolomics, in particular, focuses on the global analysis of metabolites and can offer valuable insights into the mechanisms of action and potential toxicity of a compound like this compound. unige.chnih.gov
By analyzing the changes in the metabolic profile of cells or organisms treated with this compound, researchers can identify the metabolic pathways that are affected. nih.gov This information can help to elucidate the compound's mode of action and can also serve as a source of potential biomarkers for efficacy or toxicity. nih.govnih.govresearchgate.net Multi-omics approaches, which integrate data from metabolomics with other omics layers like proteomics and transcriptomics, can provide an even more comprehensive understanding of the biological effects of a xenobiotic. nih.govresearchgate.net
Network Pharmacology for Multi-Target Analysis and Pathway Mapping
Network pharmacology is an emerging discipline that utilizes a systems-level approach to understand the complex interactions between drugs, targets, and biological pathways. plos.orgfrontiersin.orgrsc.org This methodology is particularly well-suited for studying the multi-target and multi-pathway effects of natural products like this compound. nih.govnih.gov
The process of network pharmacology typically involves identifying the potential targets of a compound, constructing a compound-target-disease network, and then analyzing this network to identify key pathways and biological processes that are modulated. plos.orgfrontiersin.org This approach can help to reveal the synergistic mechanisms of action of a compound and can provide a more holistic understanding of its therapeutic effects. rsc.orgnih.gov
For example, network pharmacology can be used to construct a "drug-component-target-pathway-disease" interactive network to explore the potential molecular mechanisms of a compound in the treatment of a specific disease. frontiersin.org By integrating data from various sources, network pharmacology can help to map the unexplored target space of natural products and guide the design of new therapeutic strategies. rsc.orgnih.gov
Future Directions and Emerging Research Frontiers
Development of Novel Therapeutic Agents Based on the Xanthoxylin Scaffold
The chemical structure of this compound serves as a valuable scaffold—a foundational core upon which new, more potent, and specific therapeutic agents can be built. Medicinal chemists are increasingly using this compound as a starting point for the synthesis of novel derivatives aimed at complex diseases.
A significant area of development is in neurodegenerative disorders. Researchers have designed and synthesized hybrid molecules by coupling the this compound pharmacophore with other active moieties, such as piperazine (B1678402), to create dual inhibitors of both acetylcholinesterase (AChE) and Interleukin-6 (IL-6), two key targets in Alzheimer's disease. researchgate.net In one such study, a series of 80 compounds were initially designed based on this hybrid scaffold, with the most potent inhibitor demonstrating the ability to reverse memory deficits in animal models. researchgate.net
In oncology, the this compound scaffold is being explored for the creation of novel metal-based anticancer agents. A novel ruthenium(II) complex was synthesized using this compound as a bidentate ligand. mednexus.org This complex was found to induce cancer cell death through pathways independent of the p53 tumor suppressor protein, suggesting it could be effective against cancers that are resistant to conventional therapies. mednexus.org The cytotoxicity of this ruthenium-xanthoxylin complex was demonstrated against several human cancer cell lines, including hepatocellular, breast, and colorectal cancer cells. google.com
These approaches highlight a strategic shift from studying the natural compound in isolation to using it as a chemical template. By systematically modifying the this compound core, scientists can fine-tune its pharmacological properties to develop next-generation drugs.
Table 1: Examples of Novel Therapeutic Agents Based on the this compound Scaffold
| Derivative Class | Structural Modification | Therapeutic Target | Key Research Finding |
|---|---|---|---|
| This compound-Piperazine Hybrids | Coupling of this compound with piperazine through an alkyl linker. researchgate.net | Alzheimer's Disease (dual inhibition of AChE and IL-6). researchgate.net | The lead compound reversed streptozotocin-induced memory deficits in a dose-dependent manner in a mouse model. researchgate.net |
| Ruthenium(II)-Xanthoxylin Complexes | This compound used as a bidentate ligand coordinated to a Ruthenium(II) center with phenanthroline. mednexus.org | Cancer (Hepatocellular Carcinoma). google.com | The complex induced S-phase cell cycle arrest and apoptosis in HepG2 cancer cells through a p53-independent pathway. mednexus.orggoogle.com |
| Chalcone (B49325) Analogues | Synthesized using this compound as a precursor. | Leishmaniasis, Fungal Infections. | Novel synthesized chalcones derived from this compound demonstrated significant antifungal and antileishmanial activity. |
Exploration of Uncharted Biological Activities and Therapeutic Potential
While this compound is recognized for properties like antifungal and antioxidant effects, emerging research is beginning to uncover its potential in less-explored therapeutic areas. Future investigations are set to move beyond these known functions to validate new biological activities.
Recent studies suggest a potential role for this compound in treating acute respiratory distress syndrome (ARDS). In a study using a lipopolysaccharide-induced lung injury model, this compound was shown to attenuate inflammation by modulating the Akt/HIF-1α/NF-κB and Nrf2 signaling pathways. nih.gov It significantly inhibited the release of pro-inflammatory cytokines, indicating its potential as a powerful anti-inflammatory agent for severe lung conditions. nih.gov Given the high mortality associated with ARDS, this represents a critical and underexplored avenue for research. nih.gov
Another novel area of interest is its potential application in epilepsy. Some databases and initial screenings have noted that this compound may have anti-epileptic properties, a field of study that remains largely uncharted. Furthermore, research into melanogenesis has shown that this compound can stimulate melanin (B1238610) production and dendrite formation in melanoma cells, suggesting a potential, albeit complex, role in skin pigmentation disorders. frontiersin.org
The future in this domain involves systematic screening of this compound against a wider array of biological targets and disease models to uncover and validate these and other potential therapeutic uses.
Innovations in Green Chemistry for Sustainable this compound Production
As the therapeutic potential of this compound and its derivatives becomes more apparent, the need for efficient and environmentally sustainable production methods grows. Green chemistry offers principles and techniques to minimize the environmental impact of chemical synthesis, a key frontier for the future production of this compound. nih.gov
One of the most promising green approaches is the use of enzymatic synthesis. acs.org The production of acetophenone (B1666503), the core chemical class of this compound, can be achieved using enzymes like transaminases or dehydrogenases. google.comresearchgate.netucl.ac.uk These biocatalytic processes operate under mild conditions (room temperature and neutral pH), often in water, thereby avoiding the harsh reagents, high temperatures, and organic solvents common in traditional chemical synthesis. acs.orgrsc.org For instance, enzymes can convert precursors like methylbenzylamine into acetophenone with high specificity, reducing the formation of by-products. ucl.ac.uk
Furthermore, green chemistry emphasizes reducing the use of protecting groups, which add steps and waste to a synthesis. acs.org The high specificity of enzymes can allow for reactions at one part of a molecule while leaving other parts untouched, often eliminating the need for such protective measures. acs.org Researchers are also exploring the use of novel, recyclable catalysts, such as manganese tetroxide nanoparticles, to drive the reactions needed to build this compound-based molecules more efficiently. researchgate.net Applying these green chemistry principles—including biocatalysis, waste prevention, and the use of safer solvents and renewable feedstocks—will be crucial for the sustainable, industrial-scale production of this compound-derived compounds. nih.gov
Advanced Delivery Systems for this compound-Based Compounds
A major hurdle for the clinical application of many natural compounds, including this compound, is their poor water solubility and low bioavailability. nih.gov This means that when administered, only a small fraction of the compound reaches the systemic circulation and its target site, limiting its therapeutic efficacy. humanspecificresearch.org The development of advanced drug delivery systems is a critical frontier to overcome these limitations. univ-lille.frresearchgate.net
Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), are at the forefront of this research. nih.govencyclopedia.pubmdpi.com These systems encapsulate hydrophobic compounds like this compound within a lipid-based vesicle, which can improve solubility, protect the compound from degradation in the body, and enhance its absorption. mdpi.com For example, studies on the related flavonoid fisetin (B1672732) demonstrated that a liposomal formulation increased its relative bioavailability by 47-fold in mice and significantly improved its anticancer efficacy compared to the free compound. nih.gov
These delivery systems can be further engineered for targeted delivery. By attaching specific ligands to the surface of the nanoparticle, they can be directed to specific cells or tissues, such as cancer cells, thereby increasing the drug's efficacy while reducing potential side effects on healthy tissues. nih.gov
Table 2: Potential Advanced Delivery Systems for this compound
| Delivery System | Description | Primary Advantage for this compound |
|---|---|---|
| Liposomes | Microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophobic and hydrophilic drugs. | Improves solubility, stability, and can increase bioavailability and cellular uptake. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, offering good biocompatibility and stability for encapsulated compounds. mdpi.com | Enhances bioavailability, allows for controlled release, and can potentially cross the blood-brain barrier. mdpi.com |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can dissolve poorly soluble drugs. nih.gov | Increases the surface area for absorption, leading to improved bioavailability of hydrophobic compounds. |
| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers that can encapsulate drugs and control their release over time. mdpi.com | Provides sustained and controlled release, protecting the drug from rapid metabolism and clearance. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
A key application is in the initial design and screening phase. As demonstrated in the development of this compound hybrids for Alzheimer's disease, computational methods like molecular docking can be used to predict how well a designed molecule will bind to its biological target. researchgate.net Researchers can create a virtual library of hundreds of potential derivatives and use in silico screening to identify the most promising candidates for actual chemical synthesis and laboratory testing. nih.govniscpr.res.ingsconlinepress.com
Beyond initial screening, AI and ML models can predict a compound's pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) before it is ever synthesized. phcogj.com Tools like the PASS (Prediction of Activity Spectra for Substances) online server can predict the broader biological activity spectrum of a molecule based solely on its structure, helping to identify potential new therapeutic uses or off-target effects. researchgate.net By leveraging AI, researchers can design better molecules, prioritize experimental work, and reduce the high failure rates common in early-stage drug development. researchgate.net
Translational Research and Pre-Clinical Development for this compound-Derived Compounds
Translational research bridges the gap between basic laboratory discoveries and clinical applications, and it is a crucial next step for promising this compound-derived compounds. humanspecificresearch.org This frontier focuses on moving compounds from in vitro (cell-based) experiments to in vivo (animal model) studies to evaluate their efficacy and behavior in a whole living organism. frontiersin.org
Promisingly, some this compound derivatives have already entered this phase. The lead this compound-piperazine hybrid developed for Alzheimer's disease was evaluated in a streptozotocin-induced amnesia mouse model. researchgate.net The study found that the compound produced a dose-dependent reversal of memory deficits, providing crucial in vivo evidence of its therapeutic potential. researchgate.net Similarly, the anti-inflammatory effects of this compound itself were tested in a mouse model of acute lung injury, where it was shown to reduce lung damage and inflammation. nih.gov
These pre-clinical studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body. humanspecificresearch.org They provide the necessary data to justify moving a potential drug into human clinical trials. frontiersin.org Future work in this area will involve expanding these animal studies to different disease models, optimizing administration routes, and gathering the comprehensive data required for regulatory approval. The successful translation from animal models to human therapies remains a major challenge in drug development, but it is the ultimate goal for realizing the therapeutic potential of the this compound scaffold. synapcell.com
Table 3: Pre-Clinical Studies of this compound-Derived Compounds
| Compound | Disease Model | Animal Model | Key Outcome |
|---|---|---|---|
| This compound-Piperazine Hybrid (Compound K13g) | Alzheimer's Disease (Amnesia) | Streptozotocin (B1681764) (STZ)-induced amnesic mice. researchgate.net | Completely reversed STZ-induced memory deficits at a dose of 0.8 mg/kg. researchgate.net |
| This compound | Acute Lung Injury / ARDS | Lipopolysaccharide (LPS)-induced lung injury in mice. nih.gov | Attenuated lung inflammation and injury by modulating key inflammatory signaling pathways. nih.gov |
| Xanthoxyline Derivative (BMDB) | Nociception (Pain) | Chemical and thermal pain models in mice. | Demonstrated significant antinociceptive (pain-reducing) effects when administered through various routes. |
Q & A
Basic: What analytical methods are recommended for identifying and quantifying xanthoxylin in plant extracts?
This compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) . For GC-MS, retention indices (e.g., 1662–1667) and mass spectral matching (e.g., m/z fragments 181 and 196) are critical for identification . Quantification via GC-MS requires calibration with authentic standards and validation using statistical tests (e.g., t-tests for comparing concentrations between sample groups) . For HPLC, a ZORBAX XDB-C18 column with methanol-water (60:40) mobile phase at 0.8 mL/min flow rate and 290 nm detection wavelength provides optimal resolution and linearity (r = 0.9995) for this compound quantification .
Advanced: How does this compound induce melanogenesis, and what signaling pathways are involved?
This compound promotes melanogenesis by activating cAMP-mediated protein kinase A (PKA) signaling , leading to increased melanin synthesis, tyrosinase activity, and microphthalmia-associated transcription factor (MITF) expression in B16F10 melanoma cells. PKC inhibitors partially reduce this effect, suggesting additional pathways may contribute. Experimental validation involves melanin content assays, dendricity assessments, and RT-PCR analysis of melanogenic proteins .
Advanced: What experimental designs are effective for assessing this compound toxicity in bioassays?
Larval bioassays using This compound-enriched artificial diets (e.g., 0.2–0.4% concentrations) can model toxicity effects. Survival rates are analyzed via Log-Rank tests, with controls including diets supplemented with healthy nectar or pure this compound. This design isolates this compound’s impact from confounding variables in natural samples .
Advanced: What challenges arise in isolating this compound from essential oils, and how can they be mitigated?
This compound’s high density (1.172 g/mL) causes it to sink in aqueous phases during hydrodistillation, complicating essential oil collection. Modified hydrodistillation protocols, such as pre-removal of this compound-rich fractions (“Aifen”) or using organic solvents to adjust phase density, improve isolation efficiency . Supercritical CO₂ extraction also enhances yield (32.99% purity) by avoiding phase separation issues .
Advanced: How can this compound hybrids act as dual inhibitors of IL-6 and acetylcholinesterase (AChE) in Alzheimer’s disease research?
This compound’s phenolic scaffold and disubstituted amine/carbamoyl groups enable dual inhibition. Molecular docking studies reveal interactions with IL-6’s binding pockets and AChE’s catalytic triad. Hybrids are synthesized via carbamate or amide linkages and evaluated using enzyme inhibition assays (e.g., Ellman’s method for AChE) and IL-6 ELISA .
Advanced: How can researchers resolve contradictions in this compound levels reported across studies?
Discrepancies often stem from extraction methodologies (e.g., hydrodistillation vs. supercritical CO₂) or detection sensitivity (e.g., SIM vs. full-scan GC-MS). Standardizing protocols (e.g., NIST library matching, internal calibration) and reporting detailed metadata (e.g., plant source, storage conditions) improve cross-study comparability .
Basic: What are optimal storage conditions for this compound to ensure stability?
This compound should be stored as a powder at -20°C for ≤3 years or 4°C for ≤2 years . Solutions in DMSO are stable at -80°C for ≤6 months or -20°C for ≤1 month. Degradation is monitored via HPLC or GC-MS to confirm purity .
Advanced: What methodologies are used to evaluate this compound’s antifungal efficacy?
Antifungal activity is assessed via microdilution assays against filamentous fungi (e.g., Aspergillus spp.) and dermatophytes. Minimum inhibitory concentrations (MICs) are determined, with this compound derivatives showing fungistatic effects at 0.5–2.0 µg/mL. Synergistic studies with commercial antifungals (e.g., fluconazole) are conducted using checkerboard assays .
Basic: How is this compound validated in biological samples like insect secretions or plant tissues?
Selected ion monitoring (SIM) GC-MS targeting m/z 181 and 196 enhances sensitivity for trace detection in complex matrices (e.g., Epormenis cestri honeydew). Co-chromatography with authentic standards and NMR (¹H/¹³C) confirm identity. Quantification requires spike-and-recovery experiments to validate extraction efficiency .
Advanced: How do this compound’s physicochemical properties influence experimental design?
High density and hydrophobicity necessitate solvent optimization (e.g., methanol for extraction) and phase adjustments in distillation. In cell-based assays, DMSO concentrations must be ≤0.1% to avoid cytotoxicity. Solubility data (100 mg/mL in DMSO) guide dosing in in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
